molecular formula C19H15ClF3NO4S B2480606 1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797703-31-1

1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2480606
CAS RN: 1797703-31-1
M. Wt: 445.84
InChI Key: BNWWASXMUKYGJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives involves multi-step chemical processes. For example, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized by engaging in reactions that include lithiation, addition of piperidone, and acid-catalyzed cyclization (Bauer et al., 1976). Further modifications to these compounds have explored the impact of substituents on their biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of spiro compounds, such as "1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one", features a unique spiro linkage between isobenzofuran and piperidin rings. This structure is characterized by its rigidity and the spatial orientation of its substituents, which significantly influence its chemical reactivity and interaction with biological targets. The conformation of the piperidine ring and the nature of the substituents attached to the spiro center are crucial for the compound's activity (Moltzen et al., 1995).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and voltammetric analysis of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs demonstrate innovative approaches to creating compounds with potential antimicrobial properties. These compounds show good antimicrobial activities towards pathogenic bacteria and fungi, indicating their usefulness in medical research and applications (Makki et al., 2016).

Pharmacological Applications

Research on sigma receptor ligands, including spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines], reveals compounds with high affinity and selectivity for sigma(1) receptors. These findings could inform the development of new therapeutic agents targeting neurodegenerative diseases and other conditions (Maier & Wünsch, 2002).

Antimicrobial and Antifungal Activities

The preparation of novel spiro compounds through synthesis routes involving sulfonamide derivatives has been explored for their antimicrobial and antifungal activities. This research contributes to the search for new, effective treatments for microbial infections, highlighting the potential of these compounds in combating resistant strains of bacteria and fungi (Hafez, El-Gazzar, & Zaki, 2016).

Anticancer Properties

Spiro-piperidin-4-ones have been synthesized and evaluated as potential anticancer agents, showcasing the versatility of these compounds in drug development. The synthesis of these compounds through an atom-economic and stereoselective process underscores the ongoing innovation in medicinal chemistry aimed at discovering potent anticancer agents (Kumar et al., 2008).

Future Directions

The study and application of this compound could potentially be a fruitful area of research, especially in the field of medicinal chemistry. Further studies could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity .

properties

IUPAC Name

1'-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3NO4S/c20-16-7-6-12(10-15(16)19(21,22)23)29(26,27)24-9-3-8-18(11-24)14-5-2-1-4-13(14)17(25)28-18/h1-2,4-7,10H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWASXMUKYGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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